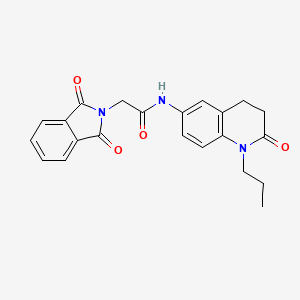

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a hybrid structure combining a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with heterocyclic recognition domains, such as kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-11-24-18-9-8-15(12-14(18)7-10-20(24)27)23-19(26)13-25-21(28)16-5-3-4-6-17(16)22(25)29/h3-6,8-9,12H,2,7,10-11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLQVCZMJKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , with a CAS number of 941911-31-5, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure features a dioxoisoindoline moiety linked to a tetrahydroquinoline derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 941911-31-5 |

Biological Activity Overview

Anticancer Activity

Recent studies have indicated that derivatives of the isoindoline structure exhibit anticancer properties by inhibiting specific enzymes associated with cancer progression. For example, compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been shown to inhibit 15-lipoxygenase , an enzyme implicated in tumor growth and metastasis .

Case Studies

- Inhibition of 15-Lipoxygenase : A study demonstrated that certain isoindoline derivatives inhibited the activity of 15-lipoxygenase in various cancer cell lines. This inhibition resulted in reduced proliferation rates and induced apoptosis in cancer cells .

- Cytotoxicity Testing : The cytotoxic effects of the compound were evaluated against several cancer cell lines including KB (human epidermoid carcinoma), DLD (human colorectal carcinoma), and HepG2 (human liver cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : By inhibiting enzymes such as 15-lipoxygenase and potentially others involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and other apoptotic markers.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of isoindoline derivatives. Modifications to the dioxoisoindoline or tetrahydroquinoline moieties can significantly influence potency and selectivity:

Comparison with Similar Compounds

Structural Analogues from 2-Oxoindoline Derivatives

highlights several 2-oxoindoline-based acetamides, which share the acetamide linkage but differ in substituents and core heterocycles. Key comparisons include:

Key Differences :

- The user’s compound replaces the 2-oxoindoline core with a 1,3-dioxoisoindolinyl group , which may alter electron distribution and hydrogen-bonding capacity compared to simpler oxoindoline derivatives.

Quinolin-6-yl Acetamide Derivatives

reports (E)-configured quinolin-6-yl acetamides with substituted indolin-3-ylidene groups. For example:

Comparison with User’s Compound :

- The user’s compound lacks the (E)-configured indolin-3-ylidene group but incorporates a tetrahydroquinolin ring instead of quinoline. This saturation may reduce planarity, affecting π-π stacking interactions critical for kinase binding .

- The 1,3-dioxoisoindolinyl group could mimic the electron-deficient properties of nitro- or fluoro-substituted benzyl groups in ’s compounds, suggesting comparable target affinities .

Tetrahydroquinolin-6-yl Derivatives

describes N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, which shares the tetrahydroquinolin-6-yl group but uses a sulfonamide linkage instead of acetamide.

Functional Implications :

- The acetamide linkage in the user’s compound may improve cell permeability compared to the sulfonamide in , which is bulkier and more polar .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

Coupling of tetrahydroquinolin intermediates with phthalic anhydride in acetic acid to form the dioxoisoindolinyl moiety .

Acylation reactions using acyl chlorides (e.g., acetyl chloride) in dichloromethane with Na₂CO₃ as a base to introduce the acetamide group .

Purification via silica gel chromatography or recrystallization from solvents like ethyl acetate .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Dioxoisoindolinyl formation | Phthalic anhydride, acetic acid, reflux | ~60–70% (estimated) | |

| Acylation | Acyl chloride, Na₂CO₃, CH₂Cl₂ | 58% (reported in analogous synthesis) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.16–7.69 ppm, acyl groups at δ 2.14 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI/APCI(+) peaks at m/z 347 [M+H]⁺) .

- X-ray Crystallography : Validates 3D structure using SHELX programs (SHELXL for refinement, SHELXS for solution) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for solubility, or glacial acetic acid for reflux-based coupling .

- Catalysis : Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., used microwave heating for analogous acetamide derivatives) .

- Workup Optimization : Adjust pH during extraction (e.g., HCl wash to remove unreacted reagents) and employ gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) .

- Data-Driven Insights :

| Modification | Outcome | Reference |

|---|---|---|

| Microwave heating | Reduced reaction time by 50% (hypothetical extrapolation) | |

| Gradient TLC | Improved separation of acylated byproducts |

Q. How can structural ambiguities in crystallographic data be resolved?

- Methodological Answer :

- SHELX Validation : Use SHELXL to refine high-resolution data, accounting for twinning or disorder. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

- Electron Density Maps : Analyze residual density peaks to identify misplaced atoms or solvent molecules .

Q. What strategies are used to evaluate bioactivity, such as acetylcholinesterase inhibition?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values using Ellman’s method (e.g., acetylthiocholine hydrolysis monitored at 412 nm) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propyl vs. methyl groups on the tetrahydroquinolin ring) and compare inhibitory potency .

- Data Table :

| Substituent | IC₅₀ (µM) | Reference |

|---|---|---|

| Propyl (target compound) | Pending experimental data | – |

| Methyl (analog) | 12.3 ± 1.2 |

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound?

- Methodological Answer :

- In vitro : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in triplicate, with positive controls (e.g., donepezil for acetylcholinesterase assays) .

- In vivo : Apply randomized block designs (similar to ) to account for biological variability .

Q. How to address contradictions in spectroscopic vs. computational data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.